molecular formula C13H15BrN2O B14143369 5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-92-3

5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]

Cat. No.: B14143369
CAS No.: 220099-92-3
M. Wt: 295.17 g/mol
InChI Key: YGFFDFKDCIJMIG-UHFFFAOYSA-N
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Description

5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a bromine atom attached to a spiro-fused bicyclic system, which includes a nitrogen-containing azabicyclo[2.2.2]octane and a furo[2,3-b]pyridine moiety. The presence of these structural elements makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromospiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors One common approach includes the formation of the azabicyclo[22The bromine atom is then introduced through a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield derivatives with different functional groups, while oxidation reactions can introduce carbonyl or hydroxyl groups .

Scientific Research Applications

5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octane: Shares the azabicyclo[2.2.2]octane core but lacks the spiro-fused furo[2,3-b]pyridine moiety.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, with significant biological activity.

Uniqueness

The uniqueness of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] lies in its spirocyclic structure, which combines the azabicyclo[2.2.2]octane core with a furo[2,3-b]pyridine moiety. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

220099-92-3

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]

InChI

InChI=1S/C13H15BrN2O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8H2

InChI Key

YGFFDFKDCIJMIG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)Br

Origin of Product

United States

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